美沙拉嗪-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

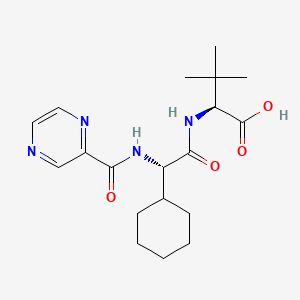

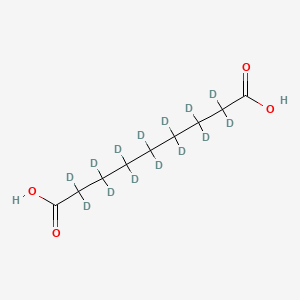

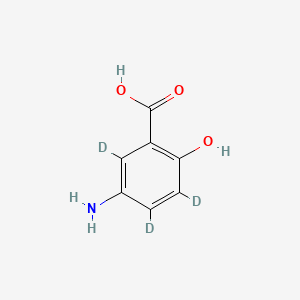

Mesalazine-D3, also known as 5-Amino-2-hydroxybenzoic Acid-d3, is a derivative of mesalazine . It has a molecular formula of C7H7NO3 and a molecular weight of 156.15 g/mol . It is structurally related to the salicylates and non-steroidal anti-inflammatory drugs .

Molecular Structure Analysis

The molecular structure of Mesalazine-D3 is characterized by the presence of three deuterium atoms . Its IUPAC name is 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid . The InChI string and SMILES notation provide a textual representation of the molecule’s structure .

Physical And Chemical Properties Analysis

Mesalazine-D3 has several computed properties, including a molecular weight of 156.15 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 156.061423323 g/mol .

科学研究应用

未来方向

Mesalazine-D3 is primarily used for scientific research and development . The potential of Mesalazine and its derivatives in the prevention of colorectal cancer is a subject of ongoing research . The chemopreventive effect of Mesalazine could interfere with colorectal cancer cell proliferation and survival .

作用机制

Target of Action

Mesalazine, also known as 5-aminosalicylic acid, is primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease . It belongs to a group of medicines called aminosalicylates, which help to reduce redness and swelling (inflammation) and can aid in healing . Mesalazine has a similar effect to immunosuppressants as it can reduce the numbers of white cells in your blood, thereby reducing your body’s ability to fight infection .

Mode of Action

The mode of action of Mesalazine is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration as well as act as a potent scavenger of free radicals . Regardless of the mode of action, Mesalazine is active mainly topically rather than systemically .

Biochemical Pathways

This includes the inhibition of prostaglandin and leukotriene synthesis, which are key components of the inflammatory response .

Pharmacokinetics

The pharmacokinetic properties of Mesalazine are complex and vary depending on the formulation of the drug. This local action is beneficial in treating conditions like ulcerative colitis and Crohn’s disease, where the inflammation is localized to the gut .

Result of Action

The primary result of Mesalazine’s action is the reduction of inflammation in the gut. This leads to a decrease in symptoms associated with inflammatory bowel diseases, such as abdominal pain, diarrhea, and rectal bleeding . Additionally, Mesalazine has been shown to have antioxidant properties, which may further contribute to its anti-inflammatory effects .

Action Environment

The action of Mesalazine can be influenced by various environmental factors. For instance, the pH of the gut can impact the absorption and therefore the effectiveness of the drug . Additionally, the presence of certain bacteria in the gut, which can vary based on diet and other environmental factors, can also impact the effectiveness of Mesalazine .

生化分析

Biochemical Properties

Mesalazine-D3 plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase (COX), where mesalazine-D3 inhibits the production of prostaglandins, which are mediators of inflammation . Additionally, mesalazine-D3 interacts with nuclear factor kappa B (NF-κB), inhibiting its activation and subsequently reducing the production of pro-inflammatory cytokines . These interactions highlight the anti-inflammatory properties of mesalazine-D3.

Cellular Effects

Mesalazine-D3 exerts several effects on different cell types and cellular processes. In colonic epithelial cells, it has a topical anti-inflammatory effect by reducing the production of arachidonic acid metabolites . Mesalazine-D3 also influences cell signaling pathways, such as the NF-κB pathway, leading to decreased expression of inflammatory genes . Furthermore, it affects cellular metabolism by modulating the production of reactive oxygen species (ROS) and enhancing antioxidant defenses .

Molecular Mechanism

The molecular mechanism of mesalazine-D3 involves several pathways. It binds to peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to the inhibition of NF-κB and reduction of inflammation . Mesalazine-D3 also inhibits the activity of COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins . Additionally, it modulates the Wnt/β-catenin pathway, which is involved in cell proliferation and survival . These mechanisms collectively contribute to its anti-inflammatory and chemopreventive effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mesalazine-D3 change over time. Studies have shown that mesalazine-D3 is stable under various conditions, but it can degrade over extended periods . Long-term exposure to mesalazine-D3 in vitro has been associated with sustained anti-inflammatory effects and reduced cellular proliferation . In vivo studies have demonstrated that mesalazine-D3 maintains its efficacy over time, with consistent reductions in inflammatory markers .

Dosage Effects in Animal Models

The effects of mesalazine-D3 vary with different dosages in animal models. At lower doses, mesalazine-D3 effectively reduces inflammation without significant adverse effects . At higher doses, it can cause toxicity, including renal and hepatic damage . Threshold effects have been observed, where doses above a certain level do not provide additional therapeutic benefits and may increase the risk of adverse effects .

Metabolic Pathways

Mesalazine-D3 is involved in several metabolic pathways. It is primarily metabolized in the gut, where it undergoes acetylation to form N-acetyl-5-aminosalicylic acid . This metabolite is then excreted in the urine. Mesalazine-D3 also affects metabolic flux by modulating the production of ROS and enhancing antioxidant defenses . Additionally, it influences the metabolism of arachidonic acid, reducing the synthesis of pro-inflammatory prostaglandins .

Transport and Distribution

Mesalazine-D3 is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the site of inflammation . Mesalazine-D3 interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its cellular uptake and distribution . It accumulates in the colonic mucosa, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of mesalazine-D3 is primarily in the cytoplasm and nucleus of colonic epithelial cells . It is directed to these compartments through specific targeting signals and post-translational modifications . In the cytoplasm, mesalazine-D3 interacts with COX enzymes and other inflammatory mediators . In the nucleus, it binds to PPAR-γ and modulates gene expression, leading to reduced inflammation .

属性

IUPAC Name |

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOPZPXVLCULAV-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)